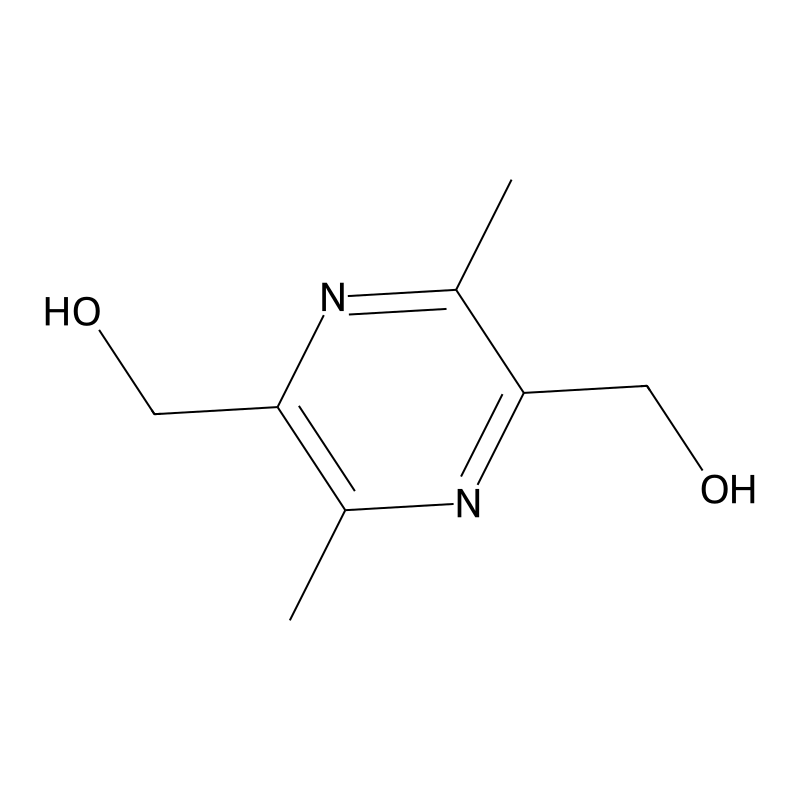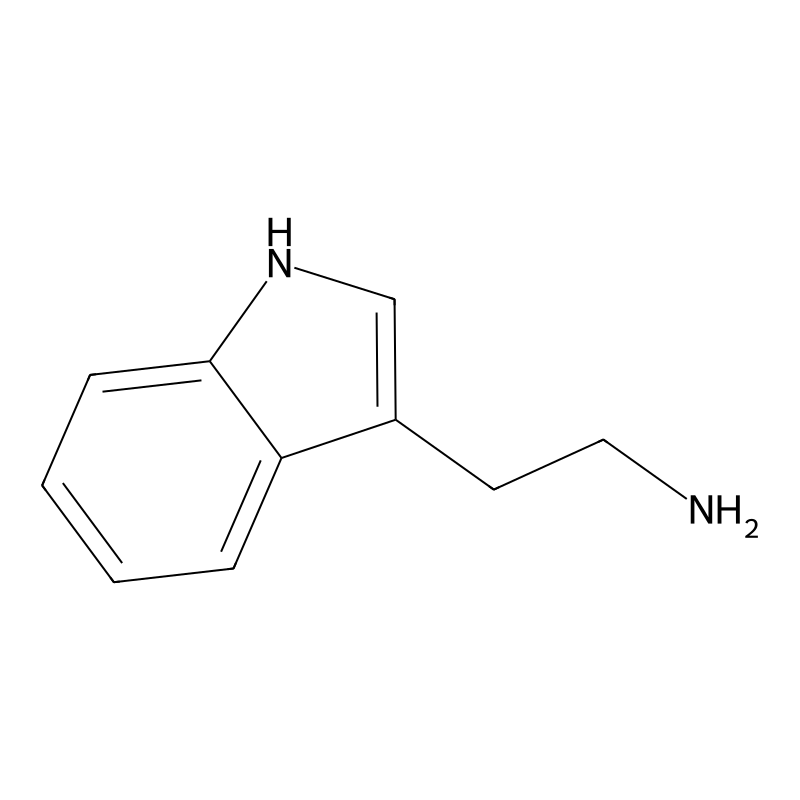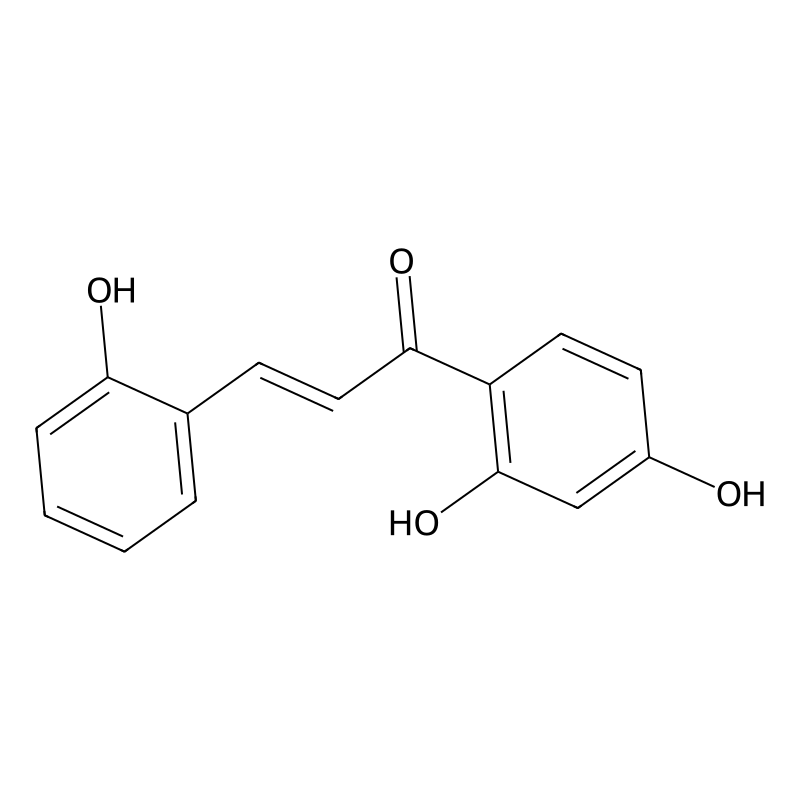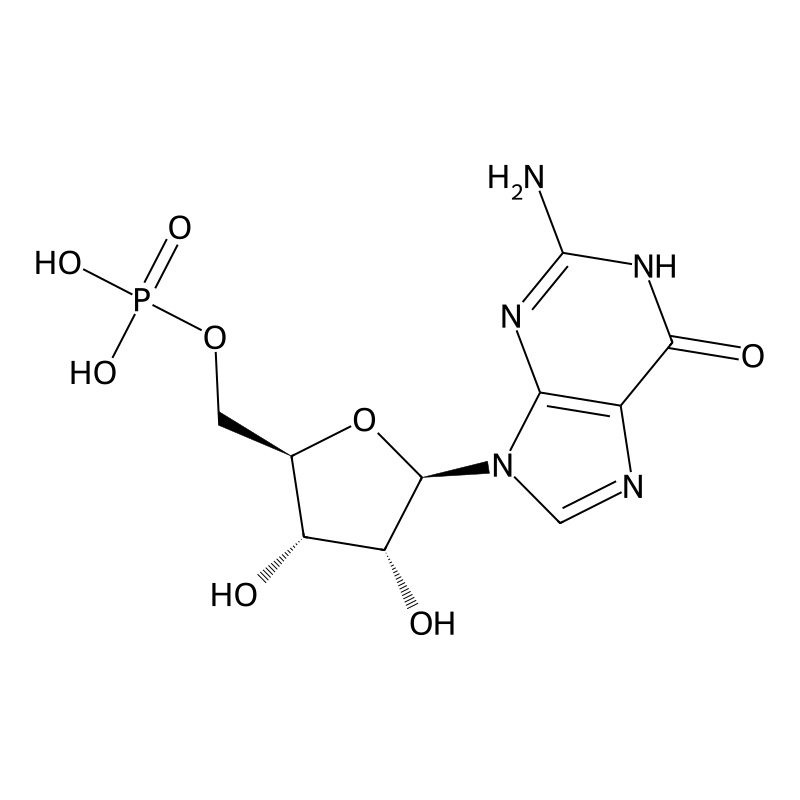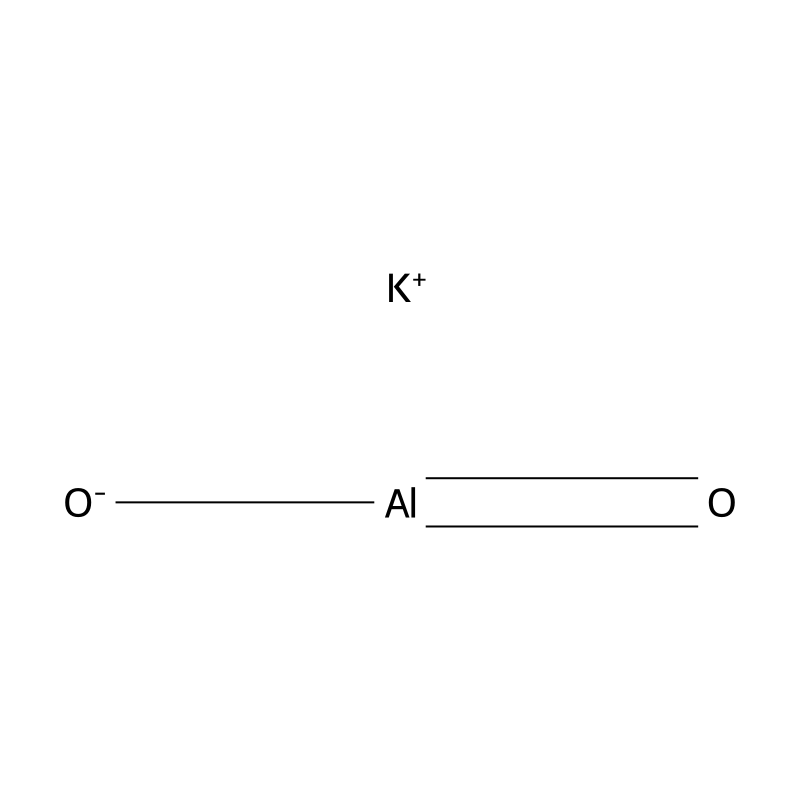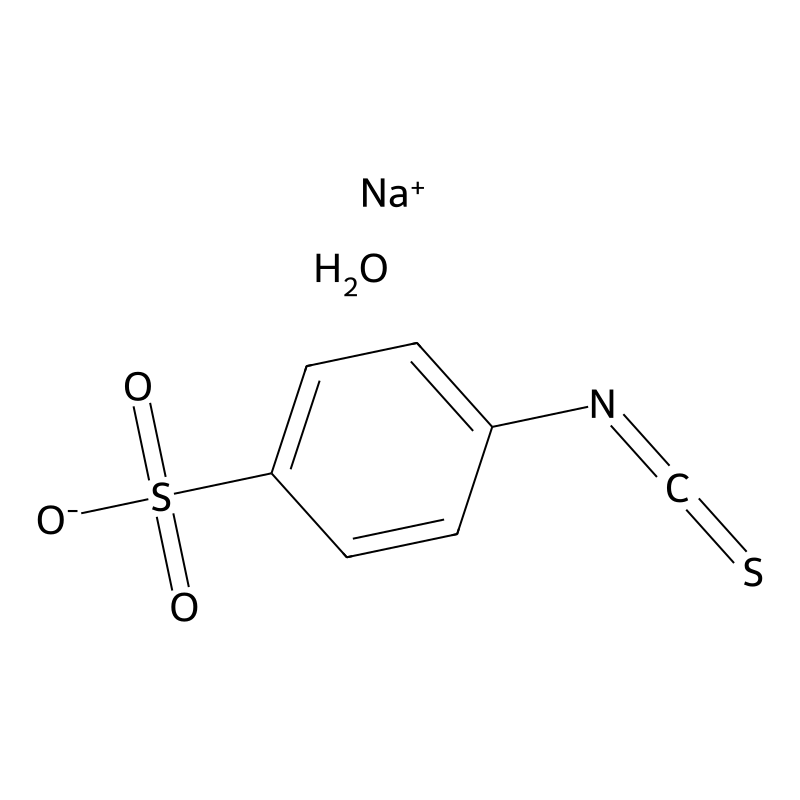2-Fluorothiophenol
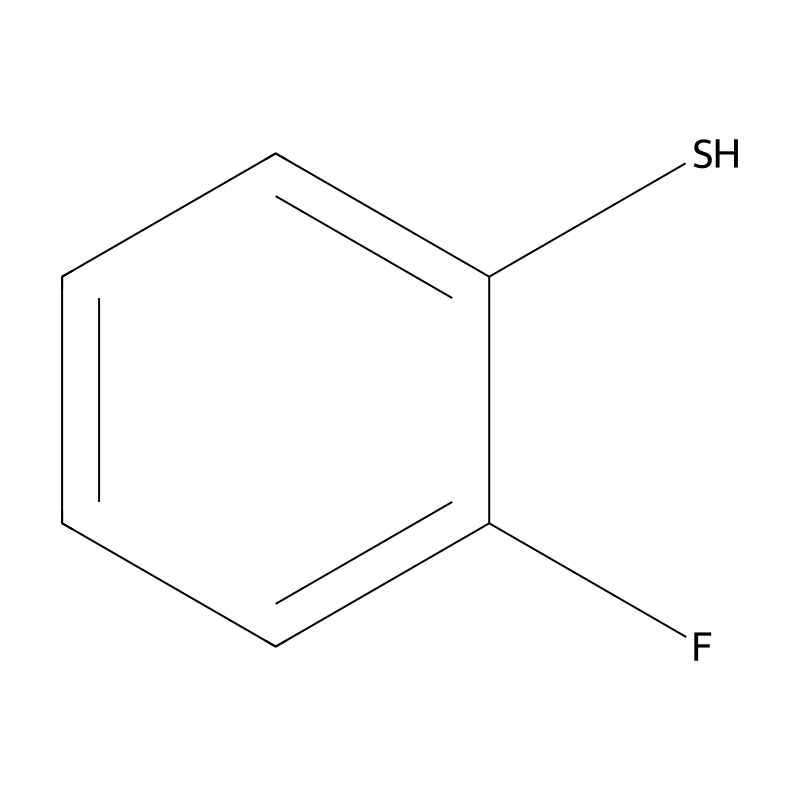
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Dissociative Electron Attachment (DEA) in Chemoradiation Therapy
Scientific Field: Molecular Sciences, Chemoradiation Therapy
Summary of the Application: 2-Fluorothiophenol (2-FTP) is used in chemoradiation therapy as a radiosensitizer. Radiosensitizers are substances that make cancer cells more susceptible to radiation therapy. The study focuses on the interaction of low-energy electrons (LEEs) with 2-FTP.
Methods of Application or Experimental Procedures: The study involves a combined experimental and theoretical approach to investigate the thermochemistry and dynamics of neutral HF formation through DEA as a means to lower the threshold for dissociation upon electron capture to these compounds.
Synthesis of 2-Bromo-2’-Fluorodiphenyl Sulfide
Scientific Field: Organic Chemistry
Summary of the Application: 2-Fluorothiophenol is used in the synthesis of 2-bromo-2’-fluorodiphenyl sulfide.
Results or Outcomes: The outcome of this application is the successful synthesis of 2-bromo-2’-fluorodiphenyl sulfide.
2-Fluorothiophenol is an organofluorine compound characterized by the presence of a fluorine atom attached to the aromatic thiophenol structure. Its molecular formula is C6H5FS, and it has a molecular weight of approximately 132.17 g/mol. The compound typically appears as a clear to pale yellow liquid with a refractive index ranging from 1.5530 to 1.5570 . It is known for its role as a building block in organic synthesis and as a reagent in various
Currently, there is no specific information regarding the mechanism of action of 2-Fluorothiophenol in biological systems.
- Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles, making it useful in synthetic pathways.
- Photodissociation: Studies have shown that upon UV irradiation, 2-fluorothiophenol undergoes photodissociation processes influenced by intramolecular hydrogen bonding dynamics .
- Electrophilic Aromatic Substitution: The presence of the fluorine atom can direct electrophilic substitutions on the aromatic ring.
Several methods are employed to synthesize 2-fluorothiophenol:
- Fluorination of Thiophenol: Direct fluorination using reagents such as hydrogen fluoride or other fluorinating agents can yield 2-fluorothiophenol.
- Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen on thiophenol with fluorine through electrophilic attack.
- Reactions involving Fluoroalkylation: Utilizing fluoroalkylating agents can also lead to the formation of this compound.
2-Fluorothiophenol finds utility in various applications:
- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: The compound is investigated for its potential use in developing new materials due to its unique electronic properties.
- Chemical Research: It is often used as a reagent in research settings to study reaction mechanisms and dynamics.
Studies on the interactions of 2-fluorothiophenol with other molecules reveal insights into its reactivity and stability. The dynamic nature of its intramolecular hydrogen bonding plays a crucial role in determining how it interacts with other chemical species under different conditions . These interactions are significant for understanding its behavior in biological systems and synthetic applications.
Similar Compounds: Comparison
2-Fluorothiophenol shares similarities with several other compounds within the thiophenol family. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Thiophenol | C6H6S | Basic structure without fluorine; used as a precursor. |
| 2-Chlorothiophenol | C6H5ClS | Similar structure with chlorine instead of fluorine; exhibits different reactivity patterns. |
| 3-Fluorothiophenol | C6H5F(S) | Similar fluorinated structure but with a different position of the fluorine; alters electronic properties. |
| 4-Fluorothiophenol | C6H5F(S) | Another positional isomer that affects reactivity and stability compared to 2-fluorothiophenol. |
Uniqueness
The uniqueness of 2-fluorothiophenol arises from its specific position of the fluorine atom on the aromatic ring, which influences both its chemical reactivity and biological interactions differently than its chlorinated or other fluorinated counterparts. This positional specificity contributes to its distinctive behavior in various chemical environments.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant
